3-nitrobenzaldehyde thiosemicarbazone

Catalog No.
S5890917
CAS No.
5706-76-3
M.F
C8H8N4O2S
M. Wt
224.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-nitrobenzaldehyde thiosemicarbazone

CAS Number

5706-76-3

Product Name

3-nitrobenzaldehyde thiosemicarbazone

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino]thiourea

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

InChI

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+

InChI Key

LLRJOBJZEOGDLA-BJMVGYQFSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N

Description

The exact mass of the compound 3-nitrobenzaldehyde thiosemicarbazone is 224.03679668 g/mol and the complexity rating of the compound is 276. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitrobenzaldehyde thiosemicarbazone is a compound characterized by its molecular formula C9H9N5O2SC_9H_9N_5O_2S and a molecular weight of 243.27 g/mol. It appears as a yellow or light orange solid and belongs to the class of thiosemicarbazone ligands, which are known for their ability to form coordination complexes with various metal ions. The compound's structure features a benzaldehyde moiety linked to a thiosemicarbazone group, which includes a nitrogen-nitrogen double bond and a sulfur atom. Its melting point ranges from 150 to 250 °C, and it exhibits limited solubility in water while being soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane .

The specific mechanism of action for 3-NBTS is not fully understood but current research suggests its potential lies in its metal chelating properties []. Thiosemicarbazones can form complexes with various metal ions, and these complexes may play a role in biological processes [].

Coordination Chemistry

3-Nitrobenzaldehyde thiosemicarbazone (3-NBZT) is a well-studied ligand in coordination chemistry due to its ability to form complexes with various metals. The molecule possesses nitrogen and sulfur atoms that can act as potential binding sites for metal ions. This versatility allows for the creation of diverse complexes with unique properties []. Research in this field explores the reactivity and coordination properties of 3-NBZT complexes, which depend on the specific metal ion and reaction conditions [].

Here are some examples of metals that can form complexes with 3-NBZT:

  • Copper []
  • Zinc []
  • Iron []

These complexes are being investigated for their potential applications in various scientific disciplines, which we will explore in the following sections.

Medicinal Chemistry

The potential medicinal properties of 3-NBZT and its metal complexes are a growing area of scientific research. These compounds have been shown to exhibit various bioactivities, including:

  • Antimicrobial activity []
  • Anticancer activity []

Further studies are underway to understand the mechanisms of action of these compounds and their potential for therapeutic development [].

Material Science

-NBZT complexes are also being explored for their potential applications in material science. The tailored functionalities of these complexes can lead to the development of novel materials with specific properties. Some potential areas of research include:

  • Non-linear optical materials []
, including:

  • Reduction Reactions: The nitro group in the meta position can be reduced to generate reactive species that exhibit cytotoxic effects .
  • Coordination with Metal Ions: The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms, forming stable complexes .
  • Electrochemical Behavior: In acidic and neutral solutions, the oxidation of thiourea can occur via a one-electron transfer reaction, producing cation radicals .

The biological activity of 3-nitrobenzaldehyde thiosemicarbazone is noteworthy due to its broad pharmacological properties. It has demonstrated:

  • Antibacterial Activity: Effective against various bacterial strains.
  • Antiviral Properties: Potential in combating viral infections.
  • Antifungal Effects: Inhibitory action against fungal pathogens.
  • Antitumor Activity: Exhibits cytotoxic effects on tumor cells.
  • Anti-inflammatory and Antiparasitic Activities: Shows promise in treating inflammatory conditions and parasitic infections .

The synthesis of 3-nitrobenzaldehyde thiosemicarbazone typically involves the reaction between thiosemicarbazide and 3-nitrobenzaldehyde. The general procedure is as follows:

  • Mix equimolar quantities of thiosemicarbazide and 3-nitrobenzaldehyde in an appropriate solvent (e.g., ethanol).
  • Heat the mixture under reflux for several hours.
  • Allow the solution to cool, then filter the precipitated product.
  • Wash the product with cold solvent and dry it to obtain pure 3-nitrobenzaldehyde thiosemicarbazone .

3-Nitrobenzaldehyde thiosemicarbazone has diverse applications:

  • Coordination Chemistry: Serves as a ligand for synthesizing metal complexes used in catalysis and material science.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its bioactive properties.
  • Environmental Remediation: Utilized in adsorption studies for wastewater treatment and purification processes .

Interaction studies involving 3-nitrobenzaldehyde thiosemicarbazone focus on its binding affinity with various metal ions and biological targets. These studies reveal that:

  • The coordination of metal ions enhances its biological activity by improving binding interactions with target biomolecules.
  • The presence of the nitro group influences lipophilicity, affecting bioavailability and cellular penetration .

Several compounds share structural similarities with 3-nitrobenzaldehyde thiosemicarbazone. Here are some comparable compounds:

Compound NameKey Features
o-Nitrobenzaldehyde thiosemicarbazoneSimilar structure; differing position of nitro group; exhibits antibacterial activity .
4-Phenylbenzaldehyde thiosemicarbazoneContains phenyl group; known for antitumor properties .
Benzaldehyde thiosemicarbazoneLacks nitro substitution; serves as a basic scaffold for further modifications .

Uniqueness of 3-Nitrobenzaldehyde Thiosemicarbazone:
The presence of the nitro group at the meta position significantly enhances its biological activity compared to similar compounds. This unique substitution allows for varied reactivity patterns and improved coordination properties with metal ions, making it particularly valuable in medicinal chemistry and coordination chemistry applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.03679668 g/mol

Monoisotopic Mass

224.03679668 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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